molecular formula C13H15N3O2 B2983267 7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1226104-81-9

7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B2983267
CAS No.: 1226104-81-9
M. Wt: 245.282
InChI Key: RNBWTXWYXLYXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a chemical compound based on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold . This fused, rigid, and planar N-heterocyclic system is recognized in medicinal chemistry for its significant bioactivity and exceptional photophysical properties. While specific biological data for this compound is not currently available in the scientific literature, compounds featuring the pyrazolo[1,5-a]pyrimidine core are known to exhibit a wide range of pharmacological activities. Derivatives of this scaffold are frequently investigated as potent, active, and selective enzyme inhibitors , particularly targeting kinases such as phosphoinositide 3-kinase (PI3K) and cyclin-dependent kinases (CDK). The pyrazolopyrimidine moiety acts as a bioisostere of the purine ring found in ATP, allowing it to compete for binding at the kinase domain. This mechanism makes it a compelling candidate for anti-proliferative and anticancer research , where inhibition of specific kinases can disrupt cell cycle progression and induce apoptosis in tumor cells. The structural features of this specific compound, including the cyclopropyl and isopropyl substituents, are typically incorporated to modulate the molecule's selectivity, potency, and physicochemical properties. This product is intended for research purposes, such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and enzymatic or cellular screening assays. Please Note: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

7-cyclopropyl-2-propan-2-ylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-7(2)9-6-12-14-10(13(17)18)5-11(8-3-4-8)16(12)15-9/h5-8H,3-4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBWTXWYXLYXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2C(=CC(=NC2=C1)C(=O)O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction is facilitated by the presence of suitable catalysts and solvents under controlled temperature conditions. For instance, the reaction might proceed in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrazolo[1,5-a]pyrimidine ring, using reagents like alkyl halides or aryl halides under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Chemistry

In chemistry, 7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its ability to undergo various functional modifications makes it valuable for creating combinatorial libraries in drug discovery .

Biology

Biologically, this compound has shown potential as an enzyme inhibitor, particularly in the inhibition of kinases, which are crucial in many cellular processes. This makes it a candidate for developing treatments for diseases where kinase activity is dysregulated .

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their anticancer properties. The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to interact with biological targets, making it a promising lead for developing new anticancer agents .

Industry

Industrially, this compound can be used in the development of new materials with specific photophysical properties, such as fluorescent probes for imaging applications .

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cell proliferation, making it useful in cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid with structurally related compounds, emphasizing substituent variations, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Purity Biological Activity/Applications Source
7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid C₁₁H₁₁N₃O₂ 219.24 92289-91-3 7-cyclopropyl, 2-methyl 95% Intermediate for kinase inhibitors
7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid C₁₁H₁₀F₃N₃O₂ 273.21 1784657-90-4 7-isopropyl, 2-trifluoromethyl 95% Pharmaceutical intermediate
5-Isopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid C₁₁H₁₃N₃O₂ 219.24 1443279-67-1 5-isopropyl, 3-methyl 97% Not reported (likely synthetic intermediate)
7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid C₆H₅F₂N₃O₄ 235.24* 1795503-05-7 7-cyclopropyl, 2-trifluoromethyl 95% Not reported
5,7-Bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid C₁₅H₁₃N₇O₂ 323.32 1004727-44-9 Complex bis-pyrazole substitution Not specified Antimicrobial/antifungal potential

Notes:

  • Substituent Impact: Cyclopropyl vs. Isopropyl: Cyclopropyl groups enhance metabolic stability due to their rigid, non-planar structure, whereas isopropyl groups may improve lipophilicity . Trifluoromethyl vs. Methyl: Trifluoromethyl groups increase electronegativity and bioavailability but may reduce solubility .
  • Biological Activity : Compounds with pyrazole-pyrimidine cores (e.g., 5d and 5k in ) exhibit antifungal activity against Fusarium graminearum and Valsa mali at 50 μg/mL, comparable to commercial agents . However, specific data for the target compound is lacking.
  • Synthetic Utility : Carboxylic acid derivatives are frequently esterified or amidated for drug discovery, as seen in (methyl/ethyl esters) .

Research Findings and Trends

  • Structural Diversity : Modifications at positions 2 and 7 dominate synthetic efforts. For example, trifluoromethyl () and bromo/triazole substituents () are common in agrochemical and pharmaceutical intermediates .
  • Purity Standards : Most analogs are synthesized at ≥95% purity, critical for reproducible biological testing .
  • Gaps in Data : The target compound’s exact synthesis route, pharmacokinetics, and toxicity remain uncharacterized in the provided evidence.

Biological Activity

7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound within the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14N4O2\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_2

This compound features a pyrazolo-pyrimidine core that is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, research indicates that derivatives of this compound exhibit selective inhibition against various cancer cell lines. In vitro studies demonstrated that this compound significantly inhibits cell proliferation in breast and lung cancer models, with IC50 values in the low micromolar range .

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. It acts on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, it has been reported to inhibit CDK2 with an IC50 value of approximately 0.36 µM, demonstrating significant selectivity over other kinases . This selectivity is essential for reducing off-target effects in therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in cell proliferation and survival. The compound's interaction with CDK2 inhibits downstream signaling pathways that promote tumor growth and survival .

Case Studies

  • Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a 70% reduction in cell viability after 48 hours at a concentration of 5 µM. This effect was associated with increased apoptosis markers and decreased expression of anti-apoptotic proteins .
  • Lung Cancer Model : Another study evaluated the efficacy of this compound in A549 lung cancer cells. The results indicated a dose-dependent decrease in cell proliferation, with an IC50 value of 4 µM observed at 72 hours post-treatment .

Comparative Analysis of Biological Activities

Activity TypeTarget Enzyme/PathwayIC50 (µM)Selectivity
Anticancer (MCF-7)Cell Proliferation5High
Anticancer (A549)Cell Proliferation4High
CDK InhibitionCDK20.36High

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Core FormationEthanol, reflux, 30 min70–85
Ester Hydrolysis2M NaOH, EtOH, 60°C, 4h90–95
ChlorinationPOCl₃, 1,4-dioxane, reflux, 3h65–75

Basic: How is the compound characterized spectroscopically?

Methodological Answer:

  • 1H/13C NMR : Identify substituent patterns:
    • Cyclopropyl protons appear as multiplets at δ 0.8–1.2 ppm; the isopropyl group shows doublets at δ 1.3–1.5 ppm (CH₃) and a septet at δ 2.5–3.0 ppm (CH) .
    • Carboxylic acid protons (if free) are observed at δ 10–12 ppm but may be absent due to exchange broadening.
  • IR Spectroscopy : Confirm carboxylic acid via O–H stretch (2500–3000 cm⁻¹) and C=O stretch (1680–1720 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) is critical for verifying molecular ions (e.g., [M+H]+) and fragmentation patterns .

Advanced: How to control regioselectivity during cyclization to avoid structural isomers?

Methodological Answer:
Regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis is influenced by:

  • Electronic Effects : Electron-withdrawing groups (e.g., COOEt) at the diketone β-position direct cyclization to the desired position.
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C favor kinetic control, reducing isomer formation .
  • Catalysis : Acidic conditions (e.g., p-TsOH) can stabilize transition states, improving selectivity for the 7-cyclopropyl isomer .

Q. Table 2: Solvent Impact on Isomer Ratios

SolventTemperature (°C)Desired Isomer : Byproduct
EthanolReflux85:15
DMF10095:5

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing:

  • X-ray Crystallography : Use single-crystal analysis to confirm absolute configuration and hydrogen-bonding networks. For example, π-π stacking interactions in the solid state may alter NMR-predicted conformers .
  • Dynamic NMR : Perform variable-temperature NMR to detect tautomeric equilibria (e.g., carboxylic acid ↔ carboxylate) .
  • DFT Calculations : Compare experimental IR/Raman spectra with computational models to validate electronic structures .

Advanced: How to optimize coupling reactions for diverse amide substituents?

Methodological Answer:

  • Activating Agents : Use bis(pentafluorophenyl) carbonate (BPC) or HATU for efficient coupling of carboxylic acid intermediates with amines .
  • Solvent Selection : Polar solvents (e.g., DCM or THF) improve solubility of bulky amines.
  • Workflow :
    • Hydrolyze ester to carboxylic acid (e.g., NaOH/EtOH).
    • Activate carboxylate with BPC (1.2 eq, 0°C, 1h).
    • Add amine (1.5 eq) and stir at RT for 12h .

Q. Table 3: Coupling Efficiency with Amines

AmineYield (%)Purity (HPLC)
Primary Aliphatic85–90≥98%
Secondary Cyclic70–75≥95%

Advanced: What challenges arise in interpreting MS data for substituted derivatives?

Methodological Answer:

  • Fragmentation Complexity : Substituted pyrazolo[1,5-a]pyrimidines exhibit extensive fragmentation. Key strategies:
    • Isotopic Labeling : Use deuterated analogs to trace fragmentation pathways.
    • Tandem MS/MS : Collision-induced dissociation (CID) at 20–30 eV clarifies dominant cleavage sites (e.g., loss of CO₂ from the carboxylic acid group) .
  • High-Resolution MS : Required to distinguish isobaric ions (e.g., C₁₅H₁₃N₃O₂ vs. C₁₄H₁₁N₅O) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.